An In-Depth Technical Guide to the Physical and Chemical Properties of D-Altrose
An In-Depth Technical Guide to the Physical and Chemical Properties of D-Altrose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Altrose is a rare aldohexose monosaccharide, an epimer of D-mannose at the C-3 position. As an unnatural sugar, its limited availability in nature has historically constrained its research applications. However, recent advancements in synthetic methodologies have made D-Altrose more accessible, sparking growing interest in its unique physicochemical properties and potential biological activities. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of D-Altrose, detailed experimental protocols, and insights into its potential roles in biological systems, tailored for professionals in research and drug development.
Physical Properties of D-Altrose
D-Altrose is a white to off-white crystalline solid.[1] It is soluble in water but practically insoluble in methanol.[1][2] The physical properties of D-Altrose are summarized in the table below, providing a comparative overview of key quantitative data.
| Property | Value | References |
| Molecular Formula | C₆H₁₂O₆ | [3] |
| Molar Mass | 180.156 g/mol | [3] |
| Melting Point | 103-105 °C | [1][3] |
| Specific Rotation [α]D | +32.6° (at equilibrium in water) | [1] |
| Solubility | Soluble in water; Slightly soluble in DMSO and heated methanol; Almost insoluble in methanol. | [1][2][4] |
| pKa (Predicted) | 12.45 ± 0.20 | [4] |
| Appearance | Colorless to off-white crystalline solid | [1] |
Chemical Properties and Reactivity
As an aldohexose, D-Altrose exhibits reactivity characteristic of reducing sugars, including the ability to undergo mutarotation in solution. In aqueous solution, D-Altrose exists as an equilibrium mixture of its cyclic pyranose and furanose forms, as well as a small amount of the open-chain aldehyde form. The ring conformation of α-altropyranoside is noted for its flexibility compared to many other aldohexopyranosides.[3]
Chemical Reactions of D-Altrose
D-Altrose can participate in a variety of chemical reactions common to monosaccharides:
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
-
Reduction: The aldehyde group can be reduced to a primary alcohol.
-
Esterification and Etherification: The hydroxyl groups can be converted to esters and ethers.[5]
-
Glycoside Formation: Reaction with alcohols in the presence of an acid catalyst forms glycosides.[5]
-
Ruff Degradation: This reaction shortens the carbon chain of an aldose by one carbon.[6]
-
Kiliani-Fischer Synthesis: This synthesis lengthens the carbon chain of an aldose by one carbon. Subjecting D-ribose to a Kiliani-Fischer synthesis yields a mixture of D-allose and D-altrose.[3][7]
Experimental Protocols
Synthesis of D-Altrose
1. Kiliani-Fischer Synthesis from D-Ribose
This method extends the carbon chain of D-ribose to produce a mixture of the C-2 epimers, D-Allose and D-Altrose.[7]
-
Step 1: Cyanohydrin Formation.
-
React D-ribose with aqueous sodium cyanide (NaCN). The cyanide ion undergoes nucleophilic addition to the carbonyl group of the open-chain form of D-ribose, forming a mixture of two diastereomeric cyanohydrins.[7]
-
-
Step 2: Hydrolysis to Aldonic Acids.
-
Heat the cyanohydrin mixture in water to hydrolyze the cyanide group into a carboxylic acid, forming a mixture of D-allonic acid and D-altronic acid. These readily form more stable lactones (D-allonolactone and D-altronolactone).[7]
-
-
Step 3: Separation of Diastereomers.
-
The diastereomeric lactones can be separated by techniques such as fractional crystallization or chromatography.[7]
-
-
Step 4: Reduction to Aldoses.
Kiliani-Fischer Synthesis of D-Altrose.
2. Enzymatic Synthesis from D-Psicose
A highly specific and efficient method for D-Altrose synthesis involves the enzymatic isomerization of D-psicose using L-rhamnose isomerase.[2]
-
Enzyme: L-rhamnose isomerase (EC 5.3.1.14). While its natural substrate is L-rhamnose, it also catalyzes the conversion of D-psicose to D-allose, with D-altrose being a byproduct.[1]
-
Reaction Conditions: The reaction is typically carried out in a buffered aqueous solution at an optimal pH and temperature for the specific isomerase used. For example, with L-rhamnose isomerase from Clostridium stercorarium, the reaction can be conducted at pH 7.0 and 70°C.[1]
-
Procedure:
-
Prepare a solution of D-psicose in a suitable buffer (e.g., 50 mM HEPES).
-
Add the L-rhamnose isomerase and any necessary cofactors (e.g., 1 mM MnCl₂).[1]
-
Incubate the reaction mixture at the optimal temperature with gentle agitation.
-
Monitor the reaction progress by techniques such as High-Performance Liquid Chromatography (HPLC).
-
Terminate the reaction by heat inactivation of the enzyme.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. MAPK Oxidative Stress Interactive Pathway: R&D Systems [rndsystems.com]
- 3. homework.study.com [homework.study.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]
- 8. Kiliani–Fischer Synthesis - Chemistry Steps [chemistrysteps.com]
